molecular formula C10H16N2O2 B8567164 5-Cyclohexylmethylhydantoin

5-Cyclohexylmethylhydantoin

Cat. No.: B8567164
M. Wt: 196.25 g/mol
InChI Key: JLMOTEMRNVWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexylmethylhydantoin is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(cyclohexylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,11,12,13,14)

InChI Key

JLMOTEMRNVWPED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Forty milliliters of ethyleneglycol monomethyl ether, 3.84 g of 5-(3-cyclohexene-1-yl)methylenehydantoin and 0.43 g of wet 10% palladium on carbon (moisture 50%) were placed in a reactor equipped with a mechanical stirrer and a reflux condenser, and the mixture was reduced while stirring at 50° C. under a hydrogen pressure of 3 kg/cm2. After 4 hours, the reaction mixture was heated to 90° C. and the resulting precipitate was dissolved, after which the palladium on carbon was removed by filtering the hot mixture. To the slurry obtained by concentrating the filtrate to about 20 ml was added 100 ml of water, by which were obtained white crystals which were then collected by filtration and washed with water, and then dried under reduced pressure at 60° C. overnight to obtain 3.50 g of 5-cyclohexylmethylhydantoin. The yield was 89.2%. The crude crystals were recrystallized from ethanol to obtain a pure product.
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Twenty-five milliliters of a 5% aqueous sodium hydroxide solution, 3.84 g of 5-(3-cyclohexene-1-yl)methylenehydantoin and 0.43 g of wet 10% palladium on carbon (moisture 50%) were placed in a reactor equipped with a mechanical stirrer and a reflux condenser, and the mixture was reduced while stirring at 45° C. under a hydrogen pressure of 3.5 kg/cm2. After 9 hours, the palladium on carbon was removed by filtration, and the pH of the filtrate was adjusted to about 3 by addition of 1N hydrochloric acid, upon which white crystals were obtained. These were collected by filtration and washed with water, and then dried under reduced pressure at 60° C. overnight to obtain 3.43 g of 5-cyclohexylmethylhydantoin. The yield was 87.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.